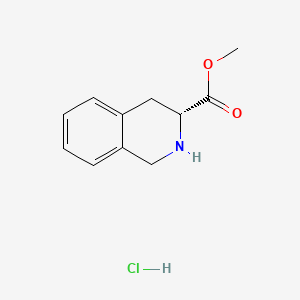

(R)-methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

®-methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry . The compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core and a carboxylate ester group, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules .

Métodos De Preparación

The synthesis of ®-methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride typically involves several steps. One common method includes the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the tetrahydroisoquinoline core . The reaction conditions often involve acidic catalysts and can be carried out under mild temperatures. Industrial production methods may involve the use of high-throughput synthesis techniques to produce the compound on a larger scale .

Análisis De Reacciones Químicas

®-methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced with other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols . The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

®-methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

Mecanismo De Acción

The mechanism of action of ®-methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby affecting neurological functions . The pathways involved in its action are complex and may include interactions with multiple targets within the cell.

Comparación Con Compuestos Similares

®-methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride can be compared with other tetrahydroisoquinoline derivatives, such as:

1-methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties.

1,2,3,4-tetrahydroisoquinoline: A simpler analog with diverse biological activities.

1-benzyl-1,2,3,4-tetrahydroisoquinoline: Used in the synthesis of various pharmaceuticals.

The uniqueness of ®-methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride lies in its specific structure, which allows for unique interactions with biological targets and makes it a valuable intermediate in medicinal chemistry .

Actividad Biológica

(R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride (CAS No. 146074-43-3) is a chiral compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₄ClNO₂

- Molecular Weight : 227.69 g/mol

- CAS Number : 146074-43-3

The compound features a tetrahydroisoquinoline backbone, which is known for its diverse biological activities, including interactions with neurotransmitter receptors and potential anticancer properties.

Pharmacological Effects

-

Dopamine Receptor Modulation :

Research indicates that tetrahydroisoquinoline derivatives can act as modulators of dopamine receptors. For instance, studies have shown that certain analogs exhibit selective binding to D1 and D2 dopamine receptors, influencing dopaminergic signaling pathways . -

Chloride Transport Enhancement :

A series of related compounds have demonstrated the ability to enhance chloride transport in cells expressing mutant cystic fibrosis transmembrane conductance regulator (CFTR) proteins. This suggests potential therapeutic applications for respiratory diseases . -

Neuroprotective Effects :

Some studies have highlighted the neuroprotective properties of tetrahydroisoquinoline derivatives against neurodegenerative diseases. They may exert protective effects by modulating oxidative stress and inflammation in neuronal cells .

Structure-Activity Relationships (SAR)

The biological activity of this compound is significantly influenced by its structural components. Key findings from SAR studies include:

- Modifications at the 1 and 2 positions of the isoquinoline ring can enhance receptor selectivity and potency.

- The introduction of various substituents on the carboxylate moiety can lead to improved biological activity and reduced side effects .

Case Study 1: Dopamine Receptor Agonism

A study investigated the effects of (R)-methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate on D2 receptor signaling in mouse models. The compound was found to exhibit partial agonist activity with a bias towards G protein signaling pathways over β-arrestin recruitment. This suggests a potential for developing drugs with fewer side effects related to full agonism at dopamine receptors .

Case Study 2: Cystic Fibrosis Treatment

In a cellular model of cystic fibrosis, derivatives of tetrahydroisoquinoline were tested for their ability to restore chloride ion transport. The most potent analogs showed EC50 values below 10 nM, indicating strong potential for therapeutic development aimed at treating cystic fibrosis by correcting CFTR function .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

methyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c1-14-11(13)10-6-8-4-2-3-5-9(8)7-12-10;/h2-5,10,12H,6-7H2,1H3;1H/t10-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUXCBOUGBHWQBE-HNCPQSOCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=CC=CC=C2CN1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CC2=CC=CC=C2CN1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.